Benzyl-(5-nitro-pyridin-2-yl)-amine is classified as an aromatic amine due to the presence of both a benzyl group and a nitro-substituted pyridine moiety. Its chemical structure can be represented by the molecular formula and it has the CAS number 21626-41-5. The compound is recognized for its potential biological activities, particularly as an antimicrobial agent and for its therapeutic properties in anti-inflammatory and anticancer applications.
The synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine can be accomplished through several methods, with one common approach being the nucleophilic substitution reaction involving 5-nitro-2-chloropyridine and benzylamine. The detailed procedure is as follows:
In industrial settings, similar synthetic routes are employed but may utilize continuous flow reactors to enhance efficiency and yield. Automation can also play a role in scaling up production while maintaining high purity levels of the synthesized compound.
Benzyl-(5-nitro-pyridin-2-yl)-amine features a benzyl group attached to a pyridine ring that has a nitro group at the 5-position. The molecular structure can be analyzed through various spectroscopic techniques:
The structural characteristics include:
Benzyl-(5-nitro-pyridin-2-yl)-amine undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for Benzyl-(5-nitro-pyridin-2-yl)-amine primarily involves its interaction with biological targets at the cellular level. The nitro group can be reduced intracellularly to form reactive intermediates that may interact with nucleophilic sites on proteins or nucleic acids, leading to various biological effects such as antimicrobial activity. The presence of the benzyl group may facilitate cellular uptake, enhancing its bioavailability.
Characterization techniques such as Infrared Spectroscopy (IR) and Raman Spectroscopy provide additional data about functional groups present in the compound:
These properties are vital for understanding how Benzyl-(5-nitro-pyridin-2-yl)-amine behaves under different conditions and its potential interactions with other substances.
Benzyl-(5-nitro-pyridin-2-yl)-amine has diverse applications across several fields:
The discovery of pyridinyl-benzylamine derivatives emerged from systematic explorations of nitrogen-containing heterocycles in medicinal chemistry. Early research identified the N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold as a privileged structure for antibacterial development. In 2011, a landmark study reported that compounds featuring this core exhibited potent activity against Gram-positive bacteria, including Micrococcus luteus (MIC~90~ = 2.0 μM) and methicillin-resistant Staphylococcus aureus (MRSA) [2]. This discovery originated from diversity-oriented synthesis (DOS) strategies, where Lewis acid-mediated nucleophilic ring-opening reactions of nitroso Diels-Alder cycloadducts generated structurally diverse libraries. Screening of ~100 heterocyclic molecules revealed that the simplest active fragment—N-alkyl-N-(pyridin-2-yl)hydroxylamine—demonstrated selective bioactivity, establishing pyridinyl-benzylamines as a template for antibiotic design [2]. Subsequent optimization employed parallel synthesis via nitroso ene reactions, enabling rapid exploration of substituent effects on the pyridine ring.
Table 1: Historical Milestones in Pyridinyl-Benzylamine Research
Year | Development | Significance |
---|---|---|
2011 | Discovery of antibacterial activity in N-alkyl-N-(pyridin-2-yl)hydroxylamines | Identified core scaffold with MIC~90~ = 2.0 μM against M. luteus [2] |
2012 | Palladium-catalyzed Buchwald-Hartwig amination route | Enabled convergent synthesis for SAR studies [2] |
2021 | Benzylamine-derived inhibitors of 17β-HSD3 | Achieved IC~50~ = 74 nM for prostate cancer targets [10] |
Benzyl-(5-nitro-pyridin-2-yl)-amine (C~12~H~11~N~3~O~2~; MW 229.24 g/mol [5] [7]) features a pyridine ring substituted at the meta-position (C5) with a nitro group (–NO~2~). This electron-withdrawing moiety induces significant polarization, enhancing the hydrogen-bond-accepting capacity of the pyridinic nitrogen (N1) and adjacent atoms. Infrared spectroscopy confirms asymmetric and symmetric NO~2~ stretches at 1530 cm⁻¹ and 1345 cm⁻¹, respectively, indicative of strong dipole moments [5]. The nitro group’s position critically influences bioactivity: 5-substituted analogs (e.g., 5-Br, 5-I) maintain antibacterial potency, whereas 3-substituted derivatives show reduced activity due to steric interference with target binding [2]. Quantum mechanical calculations reveal that the nitro group reduces the pyridine ring’s electron density by 18% versus unsubstituted analogs, facilitating π-stacking with aromatic residues in enzymatic pockets. This electronic perturbation is exploited in drug design to modulate pharmacokinetic properties, as the nitro group enhances crystalline stability and membrane permeability [3] [9].
Table 2: Electronic Effects of 5-Substituents on Pyridine Bioactivity
C5 Substituent | Antibacterial MIC~90~ (μM) | Relative Potency vs. H |
---|---|---|
–NO~2~ | 2.0 | 1.0× (reference) |
–Br | 2.3 | 0.87× |
–I | 2.5 | 0.80× |
–CH~3~ | 8.5 | 0.24× |
–H | 12.4 | 0.16× |
Data derived from whole-cell assays against M. luteus ATCC 10240 [2]
The benzylamine moiety in Benzyl-(5-nitro-pyridin-2-yl)-amine serves as a versatile pharmacophore anchor, enabling three-dimensional exploration of chemical space. The –CH~2~– linker confers conformational flexibility, allowing the phenyl ring to adopt orientations critical for target engagement. Structure-activity relationship (SAR) studies demonstrate that N-benzylation enhances antimicrobial efficacy 4-fold compared to alkyl chains, attributed to π-cation interactions with bacterial membrane proteins [2] [6]. Modifications to the phenyl ring significantly modulate bioactivity:
In anticancer applications, benzylamine derivatives like N-[2-(4-chlorophenoxy)phenyl]acetamide achieve IC~50~ = 74 nM against 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a prostate cancer target. Chiral resolution of C-allyl analogs revealed enantioselective binding, with the S-isomer exhibiting 3-fold greater potency than the R-counterpart due to complementary hydrophobic pocket occupancy [10]. The benzylamine nitrogen’s nucleophilicity also permits derivatization to amides or sulfonamides, broadening target selectivity. For instance, acetylated analogs show 20-fold selectivity for 17β-HSD3 over 17β-HSD2, crucial for minimizing off-target effects in hormone-dependent cancers [10].
Table 3: Impact of Benzylamine Modifications on Biological Activity
Modification | Biological Target | Activity Shift | Structural Basis |
---|---|---|---|
para-Chloro substitution | 17β-HSD3 | IC~50~ = 74 nM (vs. 520 nM for allyl) | Enhanced hydrophobic contact |
S-Chiral center | 17β-HSD3 | IC~50~ = 370 nM (vs. >1000 nM for R) | Steric complementarity |
N-Acetylation | 17β-HSD3/17β-HSD2 | Selectivity index = 20 | Blocked metabolism by competing enzymes |
Unsubstituted phenyl | M. luteus | MIC~90~ = 2.0 μM | Optimal π-stacking with Tyr residues |
Data synthesized from antibacterial and enzyme inhibition studies [2] [10]
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1